molecular formula C12H9F3N2O2S B8692387 3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide CAS No. 728033-97-4

3-amino-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide

Cat. No. B8692387
Key on ui cas rn: 728033-97-4
M. Wt: 302.27 g/mol
InChI Key: LYUIVBCLRFPAND-UHFFFAOYSA-N
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Patent
US06949563B2

Procedure details

To a stirred solution of 4-trifluoromethoxyaniline (7.8 g, 44.5 mmol) in toluene (50 mL) under nitrogen was added trimethylaluminum (2M in toluene, 26.7 mL, 53.4 mmol). The mixture was stirred at RT for 16 h. Methyl 3-amino-2-thiophenecarboxylate (7 g, 44.5 mmol) was added and the resulting solution was stirred at reflux (oil bath temperature: 130° C.) under nitrogen for 24 h. After cooling to RT, saturated sodium bicarbonate solution (100 mL) was added dropwise with caution and the mixture was stirred at RT for 30 min. The product was extracted into dichloromethane (3×100 mL), and the organic layer was dried over Na2SO4, and concentrated to yield a thick oil, which was then triturated with a mixture of hexane/ethyl acetate to afford N-(4-trifluoromethoxyphenyl) 3-Aminothiophene-2-carboxamide as a brown solid. 1H-NMR (400 MHz/CD3OD): δ=6.65 (d, J=5.6 Hz, 1H), 7.23 (d, J=8.4 Hz, 2H), 7.39 (d, J=5.2 Hz, 1H), 7.67 (d, J=9.2 Hz, 2H). MS (ES+): 303 [MH+].
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.C[Al](C)C.[NH2:17][C:18]1[CH:22]=[CH:21][S:20][C:19]=1[C:23](OC)=[O:24].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:23]([C:19]2[S:20][CH:21]=[CH:22][C:18]=2[NH2:17])=[O:24])=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
26.7 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (oil bath temperature: 130° C.) under nitrogen for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a thick oil, which
CUSTOM
Type
CUSTOM
Details
was then triturated with a mixture of hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)NC(=O)C=1SC=CC1N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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